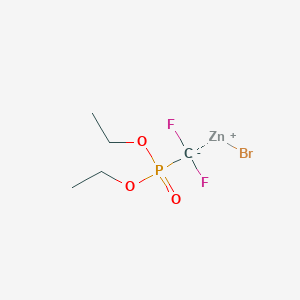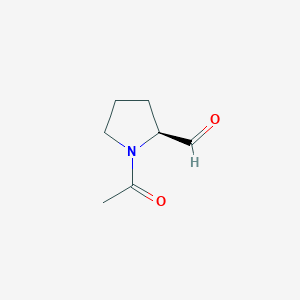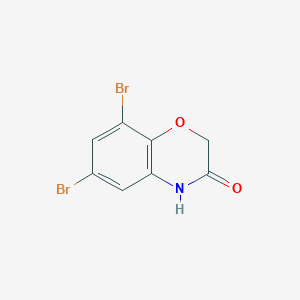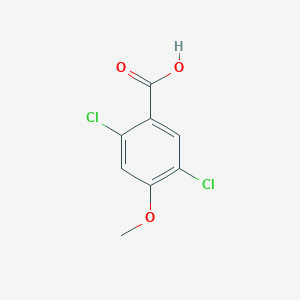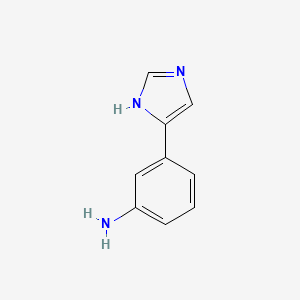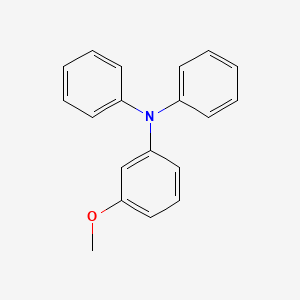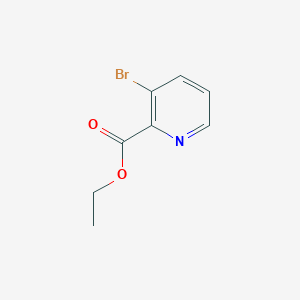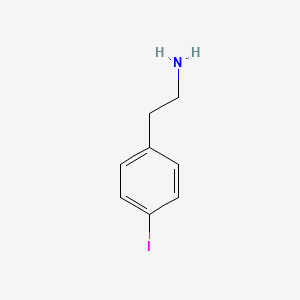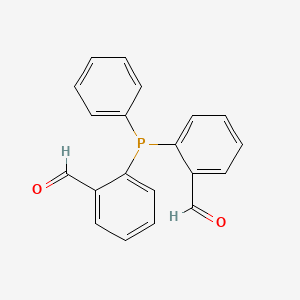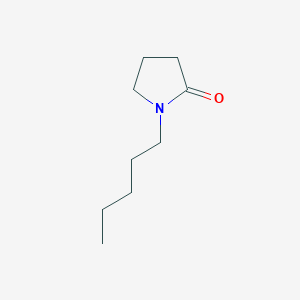
1-Pentylpyrrolidin-2-one
Vue d'ensemble
Description
1-Pentylpyrrolidin-2-one (1-PP) is an organic compound belonging to the class of pyrrolidinones, which are cyclic amines containing a five-membered ring of one nitrogen atom and four carbon atoms. 1-PP is a synthetic compound that is used as an intermediate in the synthesis of many pharmaceuticals and other compounds. It is also used in the production of certain pesticides and as a reagent in chemical research. 1-PP has been studied extensively for its potential applications in medicine, agriculture, and other industries.
Applications De Recherche Scientifique
1. Antidiabetic Effects
1-Pentylpyrrolidin-2-one derivatives have been studied for their potential in treating type 2 diabetes. Research has shown that certain derivatives can improve glucose tolerance and reduce fasting glucose levels, potentially offering a new treatment approach for early-stage diabetes (Ahrén et al., 2002).
2. Anticancer Properties
The synthesis of novel pyrrolidines linked to 1,2,3-triazole derivatives has revealed anti-proliferative activities against human prostate cancer cells. This indicates the potential of 1-Pentylpyrrolidin-2-one derivatives in cancer treatment (Ince et al., 2020).
3. Antiviral Activity
Compounds related to 1-Pentylpyrrolidin-2-one have shown promise in antiviral therapy, particularly in inhibiting human rhinovirus. These compounds have demonstrated potent antiviral activity in cell-based assays against various virus strains (Patick et al., 2005).
4. DNA Binding and Modification
Derivatives of 1-Pentylpyrrolidin-2-one have been used to enhance DNA binding affinity, demonstrating significant potential in DNA modification and analysis. These derivatives show improved binding to specific DNA sequences, indicating their utility in molecular biology (Mrksich & Dervan, 1993).
5. Aromatase Inhibition
Research indicates that 1-Pentylpyrrolidin-2-one derivatives can act as potent inhibitors of aromatase, a key enzyme in estrogen biosynthesis. This has implications for treating conditions like breast cancer, where estrogen plays a critical role (Whomsley et al., 1993).
6. Biosensor Development
1-Pentylpyrrolidin-2-one derivatives have been utilized in the development of electrochemical DNA-based biosensors. These biosensors can rapidly evaluate chemical compounds interacting with DNA, offering a new avenue for drug screening and development (Szpakowska et al., 2006).
7. Antimicrobial and Antioxidant Activities
Certain derivatives have shown moderate antifungal and antibacterial activities, suggesting the potential of 1-Pentylpyrrolidin-2-one in developing new antimicrobial agents (Rusnac et al., 2020).
8. Catalysis in Organic Synthesis
1-Pentylpyrrolidin-2-one derivatives have been investigated as catalysts in olefin epoxidation, a critical reaction in organic synthesis. This suggests their potential application in creating more efficient and sustainable chemical processes (Amarante et al., 2014).
9. Alkaloid Synthesis
The compound has been involved in the synthesis of new pyrrolidine alkaloids from marine-derived fungi, contributing to the expansion of natural product chemistry and potential drug discovery (Tsuda et al., 2005).
10. Ionic Liquid Development
1-Pentylpyrrolidin-2-one has been used in the synthesis of ionic liquids, which are important for various applications in green chemistry due to their low vapor pressure and recyclability (Salazar & Dorta, 2004).
11. Antibacterial Activity
Research on pyrrolidine-2-one derivatives has revealed their antibacterial activity, making them potential candidates for developing new antibiotics (Betti et al., 2020).
Propriétés
IUPAC Name |
1-pentylpyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c1-2-3-4-7-10-8-5-6-9(10)11/h2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNFAFRAQHBRBCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1CCCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40475319 | |
| Record name | 1-pentylpyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40475319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Pentylpyrrolidin-2-one | |
CAS RN |
65032-11-3 | |
| Record name | 1-pentylpyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40475319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



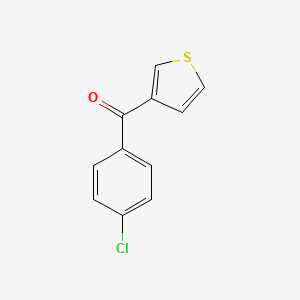
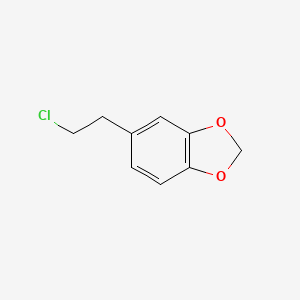
![3-(5-Bromopyridin-2-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B1611365.png)
